molecular formula C13H8Cl4O2 B156031 Tetrachlorophene CAS No. 1940-43-8

Tetrachlorophene

Cat. No. B156031
CAS RN: 1940-43-8
M. Wt: 338 g/mol
InChI Key: PKKDWPSOOQBWFB-UHFFFAOYSA-N
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Description

Tetrachlorophene, also known as PCMX (para-chloro-meta-xylenol), is a chlorinated phenolic compound that has been widely used as an antimicrobial agent in various applications. It was first synthesized in 1929 and has since been extensively studied for its antimicrobial properties.

Mechanism Of Action

The antimicrobial activity of tetrachlorophene is due to its ability to disrupt the cell membrane of bacteria, leading to cell death. It also inhibits the synthesis of nucleic acids and proteins, thereby preventing bacterial growth.

Biochemical And Physiological Effects

Tetrachlorophene has been shown to have toxic effects on the liver and kidneys in animal studies. It can also cause skin irritation and allergic reactions in some individuals. However, the toxicity of tetrachlorophene is generally low and it is considered safe for use in most applications.

Advantages And Limitations For Lab Experiments

Tetrachlorophene has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap and readily available. However, its antimicrobial activity is limited to gram-positive bacteria and it may not be effective against all strains.

Future Directions

There are several future directions for research on tetrachlorophene. One area of interest is its potential use in the treatment of antibiotic-resistant infections. Another area of research is the development of new synthesis methods for tetrachlorophene that are more efficient and environmentally friendly. Additionally, the toxicity of tetrachlorophene needs to be further studied to ensure its safety for use in various applications.

Synthesis Methods

Tetrachlorophene can be synthesized by the chlorination of meta-xylenol using chlorine gas or sodium hypochlorite. The reaction takes place in the presence of a catalyst such as iron chloride or copper chloride.

Scientific Research Applications

Tetrachlorophene has been extensively studied for its antimicrobial properties and has been used in various applications such as disinfectants, soaps, and shampoos. It has also been used in the preservation of food and cosmetics.

properties

IUPAC Name

2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Cl4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKDWPSOOQBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042449
Record name Tetrachlorophene
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Molecular Weight

338.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrachlorophene

CAS RN

1940-43-8
Record name Tetrachlorophene
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